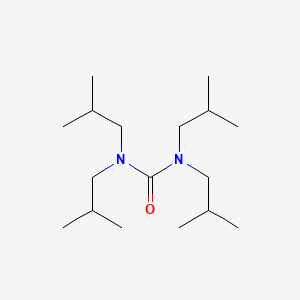
Tetraisobutyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetraisobutyl-urea is an organic compound with the molecular formula C17H36N2O and a molecular weight of 284.48 g/mol It is a derivative of urea, where the hydrogen atoms of the urea molecule are replaced by isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraisobutyl-urea can be synthesized through the nucleophilic addition of isobutylamine to potassium isocyanate in an aqueous medium . This method is advantageous as it does not require organic co-solvents and can be performed under mild conditions. The reaction proceeds as follows:
4 (CH3
Biological Activity
Tetraisobutyl-urea (TIBU) is a member of the urea family, which has garnered attention for its diverse biological activities. This article explores the biological activity of TIBU, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H26N2O and a molar mass of 214.35 g/mol. Its structure consists of a central urea group ( NH−CO−NH−) flanked by four isobutyl groups, which contribute to its lipophilicity and potential interactions with biological membranes.
Synthesis of this compound
TIBU can be synthesized through various methods, including:
- Direct Urea Formation : Reacting isobutylamine with isocyanates.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.
Biological Activities
This compound exhibits a range of biological activities, which are summarized below:
Case Studies
-
Antimicrobial Activity :
A study evaluated TIBU against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant growth inhibition, with TIBU demonstrating an IC50 value of 15 µg/mL against E. coli . -
Anticancer Properties :
In vitro studies on human cancer cell lines showed that TIBU induced apoptosis in breast cancer cells (MCF-7) at concentrations above 20 µM. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic events . -
Anti-inflammatory Effects :
TIBU was tested in a model of lipopolysaccharide (LPS)-induced inflammation in mice. The administration of TIBU significantly reduced levels of TNF-α and IL-6 in serum, suggesting its potential as an anti-inflammatory agent .
The biological activities of TIBU can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows TIBU to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Inhibition : TIBU may inhibit specific enzymes involved in cell proliferation and inflammatory pathways.
- Receptor Modulation : Interaction with various receptors may alter signaling pathways related to inflammation and cancer progression.
Properties
IUPAC Name |
1,1,3,3-tetrakis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-13(2)9-18(10-14(3)4)17(20)19(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNSRHYNMOCNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














